Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a central thiophene ring substituted with a methyl group at position 3, an ethyl ester at position 2, and a 2-cyclopentylacetamido moiety at position 3. The cyclopentyl group confers hydrophobicity, which may enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Properties
IUPAC Name |
ethyl 5-[(2-cyclopentylacetyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-19-15(18)14-10(2)8-13(20-14)16-12(17)9-11-6-4-5-7-11/h8,11H,3-7,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXTUNKFKXMRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2CCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the ethyl ester group, the cyclopentylacetamido group, and the methyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
- Reagent in Organic Reactions : It is employed in various organic reactions, including acylation and cyclization processes.
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. In vitro tests have shown significant inhibition zones against bacterial strains, suggesting potential as an antibacterial agent.
| Pathogen Tested | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies.
Medicine
- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical agent. Studies are focused on its efficacy in treating conditions such as cancer and inflammatory diseases.
Case Study: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability by approximately 26.86%, indicating robust anticancer properties .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for modifications that can tailor its reactivity and functionality for various applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with modifications at positions 2, 3, and 5 have been extensively studied for their cytotoxic properties. Below is a detailed comparison of Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate with structurally related compounds, focusing on substituent effects and biological activity.
Structural and Functional Comparisons
Substituent Effects on Activity
- Electronegative Groups (Cl, OCH₃): Chlorine and methoxy substituents enhance cytotoxicity by improving interactions with target proteins (e.g., DNA or enzyme active sites). For example, compound 76b (methoxy-substituted) showed IC₅₀ values of 2.1–3.8 µM against cancer cell lines, outperforming non-substituted analogs .
- Hydrophobic Groups (Cyclopentyl, Ethoxy): Bulky hydrophobic groups like cyclopentyl or ethoxy (compound 77) may improve membrane permeability and binding to hydrophobic pockets. Compound 77 exhibited IC₅₀ values as low as 1.9 µM, highlighting the role of hydrophobicity in potency .
- Polar Groups (Esters, Carbamoyls): While esters (e.g., compound 76b) enhance solubility, excessive polarity (e.g., diethyl esters in ) can reduce cellular uptake, lowering efficacy .
Selectivity Considerations
Compounds with electronegative or hydrophobic substituents (e.g., 76b, 77) show low potency against normal fibroblasts (WI-38), suggesting tumor-selective mechanisms. In contrast, compounds like 1a (Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate) exhibit toxicity against normal cells, underscoring the importance of substituent choice for selectivity . The cyclopentyl group in the target compound may offer improved selectivity by balancing hydrophobicity and steric effects.
Biological Activity
Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 227.32 g/mol
- CAS Number : 88796-28-5
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anti-inflammatory Effects
One significant area of research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, which is crucial in various inflammatory conditions. This inhibition suggests a mechanism where the compound interferes with intracellular signaling pathways activated by endotoxins .
Antitumor Activity
Recent studies have pointed towards the compound's antitumor potential. For instance, it was evaluated against several cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis in malignant cells. The compound's structure allows it to interact with specific molecular targets involved in tumor growth .
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the effect of this compound on TNF-α production.
- Methodology : Human macrophages were treated with varying concentrations of the compound.
- Results : Significant reduction in TNF-α levels was observed at concentrations above 10 µM, indicating a dose-dependent response.
- Antitumor Efficacy :
Data Tables
| Study Focus | Cell Line/Model | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anti-inflammatory (TNF-α) | Human Macrophages | >10 | Decreased TNF-α production |
| Antitumor Activity | A549 Lung Cancer | 15 | Cytotoxicity (IC50 = 15 µM) |
The proposed mechanism involves the modulation of inflammatory pathways and direct cytotoxic effects on cancer cells. The compound may act by binding to specific receptors involved in inflammation and apoptosis pathways, leading to reduced cell proliferation and increased apoptosis rates in tumor cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate and its structural analogs?
- Methodological Answer : The synthesis of thiophene derivatives often involves cyanoacetylation followed by Knoevenagel condensation . For example:
Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
Condensation : Use substituted benzaldehydes in toluene with catalytic piperidine/acetic acid to generate C=C bonds via Knoevenagel reactions (5–6 hours, 72–94% yields) .
For cyclopentylacetamido derivatives, similar strategies apply, substituting benzaldehydes with cyclopentylacetyl chloride. Reflux conditions (e.g., ethanol, 3–5 hours) and purification via recrystallization (ethanol) are typical .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify amide C=O (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches .
- ¹H NMR : Confirm methyl groups (δ ~2.3–2.5 ppm for thiophene-CH₃), cyclopentyl protons (δ ~1.5–2.1 ppm), and acetamido NH (δ ~8–10 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 350–400 for derivatives) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How do substituents on the thiophene ring influence the compound’s cytotoxicity and selectivity?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies :
- Electron-withdrawing groups (Cl, CN) : Enhance cytotoxicity against cancer cell lines (e.g., MCF-7, SF-268) by increasing electrophilicity .
- Hydrophobic groups (OCH₃, OC₂H₅) : Improve membrane permeability, as seen in ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (8c), which showed high potency .
- Selectivity : Derivatives with Cl or OCH₃ exhibit lower toxicity toward normal fibroblasts (WI-38) compared to cancer cells, suggesting substituent-driven selectivity .
Q. What computational approaches are used to predict reactivity or binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) and Fukui indices to identify nucleophilic/electrophilic sites for reaction optimization .
- Molecular Docking : Models interactions with biological targets (e.g., kinases) using software like AutoDock. For example, cyclopentyl groups may occupy hydrophobic pockets in enzymes .
Q. How can X-ray crystallography resolve structural ambiguities in thiophene derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL refines anisotropic displacement parameters; WinGX/ORTEP visualizes ellipsoids and packing interactions .
- Validation : Check geometric parameters (bond lengths/angles) against Cambridge Structural Database (CSD) norms .
Q. What strategies optimize reaction yields and purity during synthesis?
- Methodological Answer :
- Catalyst Selection : Piperidine/acetic acid accelerates Knoevenagel condensation .
- Solvent Choice : Toluene minimizes side reactions vs. polar solvents .
- Purification : Recrystallization (ethanol or 1,4-dioxane) removes unreacted starting materials; monitor purity via HPLC (>95%) .
Contradiction Analysis
- notes that some derivatives (e.g., 1a, 4, 6) are cytotoxic to normal fibroblasts (WI-38) but less active against cancer cells, highlighting the need for substituent-specific SAR studies to improve selectivity .
- vs. 14 : While both use ethyl acetoacetate and sulfur in synthesis, employs 1,4-dioxane for reflux, suggesting solvent polarity impacts reaction pathways and yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
